Clorprotixeno clorhidrato

Descripción general

Descripción

Chlorprothixene hydrochloride is a typical antipsychotic drug belonging to the thioxanthene class. It is primarily used in the treatment of psychotic disorders such as schizophrenia and acute mania associated with bipolar disorders . This compound is known for its strong sedative properties and is also used to manage anxiety, insomnia, and severe nausea in hospitalized patients .

Aplicaciones Científicas De Investigación

Chlorprothixene hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of thioxanthene derivatives and their chemical properties.

Biology: Employed in research on neurotransmitter receptors and their role in psychiatric disorders.

Medicine: Investigated for its potential use in treating various psychiatric and neurological conditions.

Industry: Utilized in the development of new antipsychotic medications and in the study of drug interactions.

Mecanismo De Acción

Target of Action

Chlorprothixene hydrochloride primarily targets dopaminergic D1 and D2 receptors in the brain . It also exerts strong blocking effects on 5-HT2, D3, histamine H1, muscarinic, and alpha1 adrenergic receptors .

Mode of Action

Chlorprothixene hydrochloride blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This blocking action depresses the release of hypothalamic and hypophyseal hormones . It is also believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

The primary biochemical pathway affected by chlorprothixene hydrochloride is the dopaminergic synapse pathway . By blocking dopaminergic receptors, it disrupts the normal functioning of this pathway, leading to its antipsychotic effects .

Pharmacokinetics

Chlorprothixene hydrochloride is metabolized in the liver . It has an elimination half-life of approximately 8-12 hours . The drug is excreted in the feces and urine .

Result of Action

The blocking of dopaminergic receptors by chlorprothixene hydrochloride results in sedative, antipsychotic, and antidepressant effects . It is used in the treatment of nervous, mental, and emotional conditions . Improvement in such conditions is thought to result from the effect of the medicine on nerve pathways in specific areas of the brain .

Action Environment

The action of chlorprothixene hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. For example, chlorprothixene hydrochloride may increase plasma levels of concomitantly administered lithium . Furthermore, the elderly are particularly sensitive to the anticholinergic side effects of chlorprothixene hydrochloride .

Análisis Bioquímico

Biochemical Properties

Chlorprothixene hydrochloride exerts strong blocking effects by blocking the 5-HT2 D1, D2, D3, histamine H1, muscarinic, and alpha1 adrenergic receptors . This interaction with various receptors indicates its role in biochemical reactions.

Cellular Effects

The effects of Chlorprothixene hydrochloride on cells are primarily due to its interaction with various receptors. It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, which can affect various cellular processes . It also depresses the release of hypothalamic and hypophyseal hormones, which can influence cell function .

Molecular Mechanism

The molecular mechanism of action of Chlorprothixene hydrochloride involves blocking various receptors. It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, depresses the release of hypothalamic and hypophyseal hormones, and is believed to depress the reticular activating system . This affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Chlorprothixene hydrochloride is synthesized through a series of chemical reactions starting from thioxanthene derivatives. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of chlorprothixene hydrochloride involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

Chlorprothixene hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an ether solvent.

Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various derivatives of chlorprothixene, which can be used for further chemical modifications or pharmaceutical applications .

Comparación Con Compuestos Similares

Similar Compounds

Chlorpromazine: Another typical antipsychotic with similar sedative and antipsychotic properties.

Thioridazine: Known for its antipsychotic effects but with a different side effect profile.

Fluphenazine: A potent antipsychotic with a longer duration of action compared to chlorprothixene hydrochloride.

Uniqueness

Chlorprothixene hydrochloride is unique due to its strong sedative properties and its ability to manage a wide range of psychiatric symptoms. It is also structurally distinct from other antipsychotics, which contributes to its unique pharmacological profile .

Propiedades

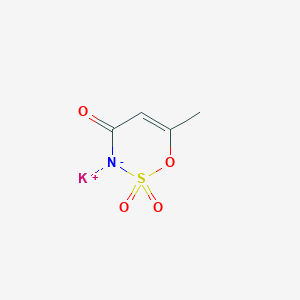

Número CAS |

6469-93-8 |

|---|---|

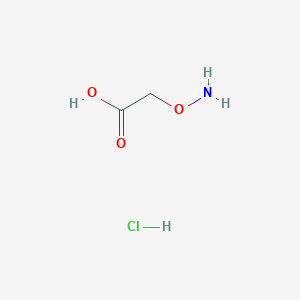

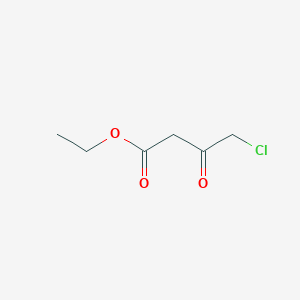

Fórmula molecular |

C18H19Cl2NS |

Peso molecular |

358.4 g/mol |

Nombre IUPAC |

(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C18H18ClNS.ClH/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7-;/i1D3,2D3; |

Clave InChI |

YWKRLOSRDGPEJR-AMOYUKCJSA-N |

SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |

SMILES isomérico |

[2H]C([2H])([2H])N(CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl |

SMILES canónico |

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |

Apariencia |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

6469-93-8 |

Pictogramas |

Acute Toxic |

Solubilidad |

>52.8 [ug/mL] (The mean of the results at pH 7.4) |

Sinónimos |

(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine Hydrochloride; Truxal Hydrochloride; cis-Chlorprothixene Hydrochloride; Taractan; Truxal; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

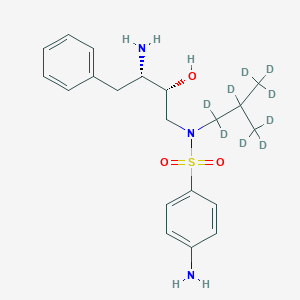

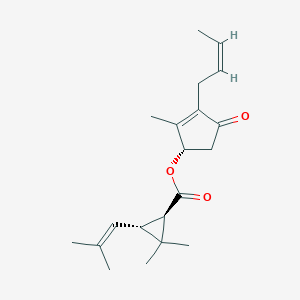

![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B29297.png)